2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane
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Overview
Description
2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane is a chemical compound with the molecular formula C3H4ClF4O It is a halogenated ether, characterized by the presence of chlorine, fluorine, and an ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane typically involves the reaction of chloromethyl methyl ether with tetrafluoroethylene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different ether derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler hydrocarbons and alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various ether derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols and hydrocarbons.
Scientific Research Applications
2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)ethanol: A chloroalkoxy alcohol used in organic synthesis.
2-(Trimethylsilyl)ethoxymethyl chloride: Used in the preparation of ethers and as a protecting group in organic synthesis.
Uniqueness
2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
56885-26-8 |
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Molecular Formula |
C3H3ClF4O |
Molecular Weight |
166.50 g/mol |
IUPAC Name |
2-(chloromethoxy)-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C3H3ClF4O/c4-1-9-2(5)3(6,7)8/h2H,1H2 |
InChI Key |
GNKJCHWXVREVKW-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(C(F)(F)F)F)Cl |
Origin of Product |
United States |
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